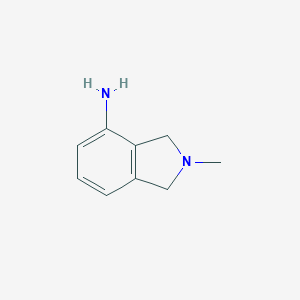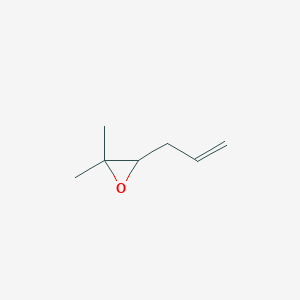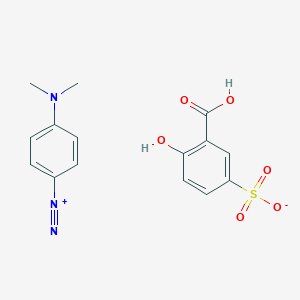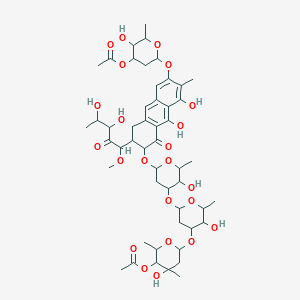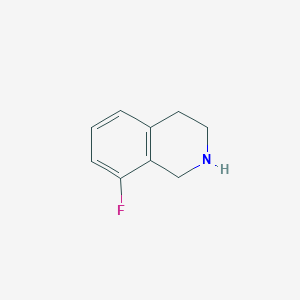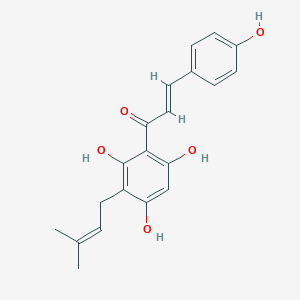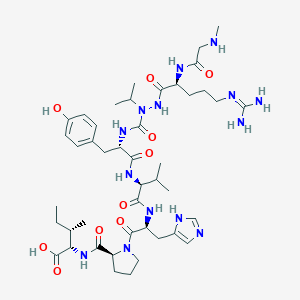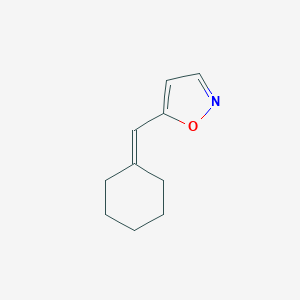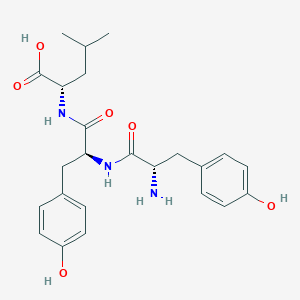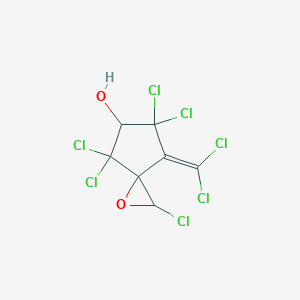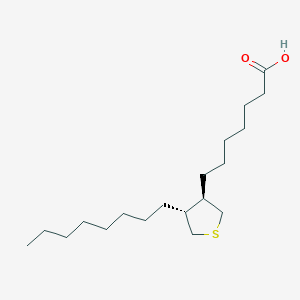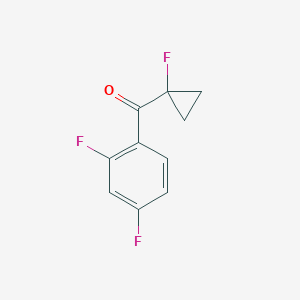
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone, also known as DFCP-M, is a novel compound that has gained attention in the scientific community for its potential applications in drug discovery.
Wirkmechanismus
The mechanism of action of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell division and proliferation. This inhibition leads to the death of cancer cells and the suppression of bacterial and viral growth.
Biochemische Und Physiologische Effekte
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been shown to inhibit the growth of bacterial and viral cells by disrupting their metabolic pathways. However, further research is needed to fully understand the biochemical and physiological effects of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone is its high potency against cancer cells, bacteria, and viruses. Additionally, (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been shown to have low toxicity in animal studies, making it a promising candidate for further development. However, one limitation of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone is its limited solubility in water, which may make it difficult to administer in certain applications.
Zukünftige Richtungen
There are several future directions for the study of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone. One area of research is the development of new formulations of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone and its potential applications in drug discovery. Finally, clinical trials are needed to evaluate the safety and efficacy of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone in humans.
Synthesemethoden
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone can be synthesized using a multi-step process that involves the reaction of 2,4-difluorophenylboronic acid with 1-fluorocyclopropylketone in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to yield (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been the subject of several scientific studies due to its potential as a drug candidate. It has been shown to have activity against a range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has demonstrated activity against bacteria and viruses, making it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
CAS-Nummer |
117292-27-0 |
|---|---|
Produktname |
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone |
Molekularformel |
C10H7F3O |
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
(2,4-difluorophenyl)-(1-fluorocyclopropyl)methanone |
InChI |
InChI=1S/C10H7F3O/c11-6-1-2-7(8(12)5-6)9(14)10(13)3-4-10/h1-2,5H,3-4H2 |
InChI-Schlüssel |
PKVHXQXYPSXFJJ-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)C2=C(C=C(C=C2)F)F)F |
Kanonische SMILES |
C1CC1(C(=O)C2=C(C=C(C=C2)F)F)F |
Synonyme |
Methanone, (2,4-difluorophenyl)(1-fluorocyclopropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



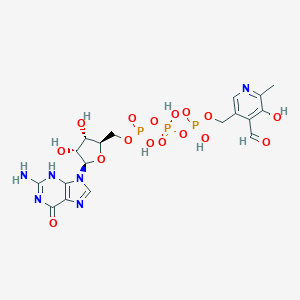
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)
